(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one
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Overview
Description
(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one is an organic compound characterized by its unique structure, which includes a benzofuran and a methylfuran moiety connected by a butenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 2-acetylbenzofuran under basic conditions to form the desired butenone derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the butenone moiety to a butanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antic
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(E)-4-[3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C17H14O3/c1-11(18)7-9-16-17(15-10-8-12(2)19-15)13-5-3-4-6-14(13)20-16/h3-10H,1-2H3/b9-7+ |
InChI Key |
JIIZDBWDGXMFMZ-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=C(OC3=CC=CC=C32)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=CC=CC=C32)C=CC(=O)C |
Origin of Product |
United States |
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